molecular formula C19H14N2O3S2 B12465516 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide

Cat. No.: B12465516
M. Wt: 382.5 g/mol
InChI Key: FXFWURMVUPSIAQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-chloro-3-hydroxybenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and sulfonamide groups contribute to its ability to form hydrogen bonds, enhancing its binding affinity to biological targets. Additionally, the benzothiazole moiety provides a rigid and planar structure, which is beneficial for its interaction with enzymes and receptors.

Properties

Molecular Formula

C19H14N2O3S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide

InChI

InChI=1S/C19H14N2O3S2/c22-17-12-13(21-26(23,24)14-6-2-1-3-7-14)10-11-15(17)19-20-16-8-4-5-9-18(16)25-19/h1-12,21-22H

InChI Key

FXFWURMVUPSIAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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